1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone
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Overview
Description
1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ABT-418 and is a cholinergic agonist that binds to nicotinic acetylcholine receptors in the brain.
Scientific Research Applications
ABT-418 has been extensively studied for its potential applications in various fields. It has been found to be a potent cognitive enhancer and has shown promising results in the treatment of Alzheimer's disease and other cognitive disorders. It has also been found to be effective in the treatment of nicotine addiction and has been studied as a potential smoking cessation aid. Additionally, ABT-418 has been found to have anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases.
Mechanism of Action
ABT-418 acts as a cholinergic agonist and binds to nicotinic acetylcholine receptors in the brain. This leads to an increase in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in cognitive processes. ABT-418 has been found to improve attention, memory, and learning in animal models and has shown promising results in human clinical trials.
Biochemical and Physiological Effects:
ABT-418 has been found to have several biochemical and physiological effects. It increases the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in cognitive processes. It also increases the expression of nicotinic acetylcholine receptors in the brain, leading to enhanced cognitive function. Additionally, ABT-418 has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
ABT-418 has several advantages for lab experiments. It is a highly potent and selective cholinergic agonist, which makes it an ideal tool for studying the role of nicotinic acetylcholine receptors in cognitive processes. Additionally, ABT-418 has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for cognitive research. However, ABT-418 also has some limitations. It has a short half-life, which makes it difficult to administer in vivo. Additionally, ABT-418 has been found to have some adverse effects, such as nausea and vomiting, which can limit its use in human clinical trials.
Future Directions
There are several future directions for research on ABT-418. One area of research is the development of more potent and selective cholinergic agonists that can be used to study the role of nicotinic acetylcholine receptors in cognitive processes. Additionally, future research could focus on the development of novel delivery methods for ABT-418 to increase its half-life and improve its efficacy in vivo. Another area of research is the investigation of the anti-inflammatory properties of ABT-418 and its potential applications in the treatment of inflammatory diseases. Finally, research could focus on the development of ABT-418 analogs with improved pharmacokinetic properties and reduced adverse effects.
Synthesis Methods
The synthesis of ABT-418 involves the reaction of 2-methylcyclopropylamine with 2-aminobenzimidazole in the presence of an appropriate catalyst. The reaction mixture is then treated with 3-chloro-4-fluoroacetophenone to obtain the final product. The yield of the reaction is around 50%, and the purity of the compound can be increased by using appropriate purification techniques.
Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-8-10(9)13(18)17-7-6-16-12-5-3-2-4-11(12)15-14(16)17/h2-5,9-10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFJQIKRBQTLIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCN3C2=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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